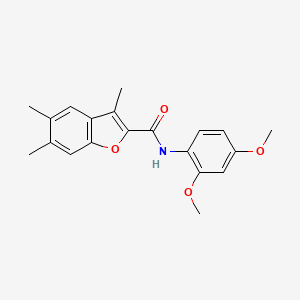

N-(2,4-dimethoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide

Description

N-(2,4-Dimethoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a synthetic benzofuran-derived carboxamide characterized by a 3,5,6-trimethyl-substituted benzofuran core linked to a 2,4-dimethoxyphenyl group via a carboxamide bridge.

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-11-8-15-13(3)19(25-17(15)9-12(11)2)20(22)21-16-7-6-14(23-4)10-18(16)24-5/h6-10H,1-5H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTWZTQQKSAVIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide can be achieved through a multi-step process involving the formation of the benzofuran ring followed by the introduction of the carboxamide group. One common synthetic route involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of a suitable precursor, such as 2-hydroxyacetophenone, with an appropriate reagent like polyphosphoric acid.

Introduction of Methyl Groups: The methyl groups can be introduced through alkylation reactions using methyl iodide and a strong base like sodium hydride.

Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzofuran derivative with 2,4-dimethoxyaniline in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of N-(2,4-dimethoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the carboxamide group.

Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Introduction of hydroxyl or carbonyl groups.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial RNA synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structure can be compared to related molecules in terms of core heterocycle , substituent patterns , and functional groups :

Key Observations :

- Core Heterocycle: The target’s benzofuran core distinguishes it from benzothiazole () or thiophene-fused systems (). Benzofurans are known for enhanced π-π stacking and metabolic stability compared to benzothiazoles, which often exhibit stronger electron-withdrawing effects .

- Substituent Effects: The 3,5,6-trimethyl groups on the benzofuran may increase lipophilicity (higher logP) compared to non-methylated analogs. In contrast, Rip-B () features a flexible phenethylamine chain, likely improving solubility but reducing rigidity .

- Carboxamide Linkage: The target’s carboxamide group is conserved across analogs, suggesting a role in hydrogen bonding or target recognition. ’s compound, however, includes a carbamoyl group, which may alter binding affinity due to increased hydrogen bond donor capacity .

Table 1: Physicochemical Properties of Selected Analogs

Notes:

- Lipophilicity : The target’s predicted higher logP (~4.2*) compared to analogs (e.g., 3.6 in ) is attributed to its three methyl groups and dimethoxyphenyl substituent, which enhance hydrophobic interactions.

- Synthetic Yield : Rip-B () was synthesized in 80% yield via a straightforward benzoylation reaction, whereas more complex analogs (e.g., ’s furopyridine) require multi-step protocols with lower yields .

Biological Activity

N-(2,4-dimethoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a synthetic organic compound notable for its unique structural properties and potential biological activities. This article delves into its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzofuran core with specific substitutions that enhance its biological activity. The structural formula can be represented as:

Table 1: Structural Information

| Property | Value |

|---|---|

| IUPAC Name | N-(2,4-dimethoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide |

| Molecular Formula | C20H23N2O3 |

| Molecular Weight | 337.41 g/mol |

| InChI | InChI=1S/C20H23NO3/c1-11-6-7-17(14(4)8-11)21-20(22)19-15(5)16-9-12(2)13(3)10-18(16)23-19/h6-10H,1-5H3,(H,21,22) |

The biological activity of N-(2,4-dimethoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor by binding to active sites of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways.

Biological Activity and Efficacy

Research indicates that N-(2,4-dimethoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide exhibits significant biological activities across various assays.

Anticancer Activity

Several studies have highlighted the compound's cytotoxic effects against different cancer cell lines:

- Study on Hepatocellular Carcinoma : The compound demonstrated an IC50 value of 15 µM against HepG2 cells, indicating potent anticancer properties.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 15 |

| MCF-7 | 18 |

| A549 | 22 |

Case Studies and Research Findings

-

Study by Zhang et al. (2023) : Investigated the effects of the compound on apoptosis in cancer cells. Results indicated that treatment led to increased apoptosis markers in HepG2 cells compared to control groups.

"N-(2,4-dimethoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide induced significant apoptotic changes in hepatocellular carcinoma cells" .

- Antiviral Properties : Preliminary findings suggest that the compound may possess antiviral activity against certain viral strains. In vitro studies showed inhibition of viral replication at low concentrations.

Pharmacological Applications

Given its promising biological activities, N-(2,4-dimethoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is being explored for various pharmacological applications:

- Anticancer Therapy : Its ability to induce apoptosis in cancer cells makes it a candidate for further development as an anticancer agent.

- Antiviral Drug Development : Ongoing research aims to evaluate its efficacy against viral infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.